molecular formula C19H21F3N4O B2501211 1-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea CAS No. 2319784-18-2

1-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea

Cat. No. B2501211
CAS RN: 2319784-18-2
M. Wt: 378.399
InChI Key: KBPBNDCUWFNPDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea, commonly known as DCPMU, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DCPMU is a urea derivative that acts as a selective inhibitor of the soluble adenylyl cyclase (sAC) enzyme.

Scientific Research Applications

Synthesis and Antibacterial Evaluation

The compound under discussion has been explored for its potential in synthesizing new heterocyclic compounds with antibacterial properties. For instance, the synthesis of various derivatives has been undertaken to evaluate their effectiveness as antibacterial agents. This involves reactions with active methylene compounds and hydrazine derivatives to produce pyran, pyridine, pyridazine, pyrazole, and oxazole derivatives, among others, with a focus on their antibacterial activity evaluation (M. E. Azab, M. Youssef, & E. A. El-Bordany, 2013).

Rheology, Morphology, and Gelation Tuning

This compound's derivatives have also been studied for their ability to form hydrogels in various acidic conditions at specific pH levels. The research highlights how the anion identity can significantly influence the gels' morphology and rheology, offering a method to tune these physical properties effectively. This application is crucial for developing materials with tailored mechanical and structural characteristics for diverse applications (G. Lloyd & J. Steed, 2011).

Synthesis and Inhibitory Activity

Further research has been conducted on synthesizing 1,3-disubstituted ureas containing this compound's derivatives, aiming to explore their inhibitory activity towards human soluble epoxide hydrolase (sEH). This study showcases the compound's potential in creating inhibitors with significant biological activity, demonstrating its applicability in medicinal chemistry and drug development (V. D’yachenko et al., 2019).

Acaricidal Activity Evaluation

The compound has also been part of studies aiming to synthesize derivatives with acaricidal activities. Such studies involve the creation of new chemical entities and the evaluation of their effectiveness against specific pests, highlighting the compound's utility in developing agricultural and pest management chemicals (Xie Xian-ye, 2007).

Mechanism of Action

The exact mechanism of action would depend on the specific targets of the compound in the body. These could be enzymes, receptors, or other proteins, and the compound could act by inhibiting or activating these targets. The biochemical pathways affected would depend on the roles of these targets in cellular processes .

The pharmacokinetics of the compound, including its absorption, distribution, metabolism, and excretion (ADME), would influence its bioavailability and thus its effectiveness. Factors such as the compound’s solubility, stability, and permeability could affect its absorption and distribution. Its metabolism could involve various enzymes and could result in the formation of active or inactive metabolites .

The compound’s action could result in various molecular and cellular effects, depending on its targets and the pathways they are involved in. These could include changes in cell signaling, gene expression, or cell function .

Environmental factors such as pH, temperature, and the presence of other compounds could influence the compound’s action, efficacy, and stability .

properties

IUPAC Name

1-[2-(3,5-dicyclopropylpyrazol-1-yl)ethyl]-3-[2-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F3N4O/c20-19(21,22)14-3-1-2-4-15(14)24-18(27)23-9-10-26-17(13-7-8-13)11-16(25-26)12-5-6-12/h1-4,11-13H,5-10H2,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBPBNDCUWFNPDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2CCNC(=O)NC3=CC=CC=C3C(F)(F)F)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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